3-(heptafluoropropyl)-5-methyl-1H-pyrazole
Overview
Description
This typically includes the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying the compound’s reactivity and the types of chemical reactions it undergoes.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and spectral properties.Scientific Research Applications
Synthesis and Characterization
A study detailed the synthesis of various fluorinated pyrazoles, including 3-(heptafluoropropyl)-5-methyl-1H-pyrazole, emphasizing low-cost and accessible starting materials. The thermal properties of these pyrazoles were explored using differential scanning calorimetry, highlighting their potential application in materials science due to their unique thermal characteristics (Grünebaum et al., 2016).
Electrolyte Additives for Lithium-Ion Batteries
Another research application of 3-(heptafluoropropyl)-5-methyl-1H-pyrazole is found in the field of lithium-ion batteries (LIBs). A novel methylated derivative was synthesized and evaluated as a high-voltage electrolyte additive. This compound showed improved performance over traditional additives, demonstrating the potential of pyrazole derivatives in enhancing the efficiency and longevity of LIBs (von Aspern et al., 2020).
Charge-Transfer Chemistry
The charge-transfer chemistry of fluorine-containing pyrazole derivatives was explored, indicating their significance in medicinal chemistry. The study on 1-methyl-3-trifluoromethyl-2-pyrazoline-5-one, a related compound, suggested potential applications in developing pharmaceuticals and understanding molecular interactions critical in drug design (Adam et al., 2021).
Antimicrobial Agents
Pyrazole derivatives, through a Vilsmeier–Haack reaction approach, were synthesized for potential antimicrobial applications. This synthesis produced compounds with broad-spectrum antimicrobial activities, underlining the versatility of pyrazole derivatives in pharmaceutical research and development for new antimicrobial agents (Bhat et al., 2016).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, potential applications, and areas that require further study.
For a specific compound, these details would be found in the scientific literature. Databases such as PubMed for biomedical literature, Web of Science for various scientific disciplines, and SciFinder for chemical information would be useful resources. Please consult with a chemistry professional or a librarian for more specific guidance.
properties
IUPAC Name |
3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methyl-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F7N2/c1-3-2-4(16-15-3)5(8,9)6(10,11)7(12,13)14/h2H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKNTSQKMGECCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F7N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379290 | |
Record name | 3-(Heptafluoropropyl)-5-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(heptafluoropropyl)-5-methyl-1H-pyrazole | |
CAS RN |
75823-64-2 | |
Record name | 3-(Heptafluoropropyl)-5-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.